molecular formula C11H9BrO B8397183 2-(3-Furanylmethyl)bromobenzene

2-(3-Furanylmethyl)bromobenzene

Cat. No. B8397183
M. Wt: 237.09 g/mol
InChI Key: NBUSQVDLATWKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Furanylmethyl)bromobenzene is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Furanylmethyl)bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Furanylmethyl)bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]furan

InChI

InChI=1S/C11H9BrO/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-6,8H,7H2

InChI Key

NBUSQVDLATWKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=COC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum chloride (78.0 mmol) dissolved in diethyl ether (40 mL) under nitrogen was added to a suspension of lithium aluminum hydride (78.0 mmol) in diethyl ether (40 mL) under nitrogen at 0° C. To the reaction mixture was added a solution of Compound 3a (52.0 mmol) in diethyl ether (25 mL) at such a rate that reflux was maintained. After an additional 15 minutes at reflux, the reaction mixture was cooled to 0° C. and dilute 3M sulfuric acid was added dropwise until the evolution of gas stopped. The reaction mixture was then poured onto ice (100 mL) and 3N hydrochloric acid (25 mL) and then extracted with diethyl ether (2×50 mL). The combined organic phases were washed with 3N hydrochloric acid, saturated aqueous sodium bicarbonate, water and brine and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel eluted with ethyl acetate:hexane (2:98) to afford Compound 3b as an oil (Rf =0.4).
Quantity
78 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
52 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five

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